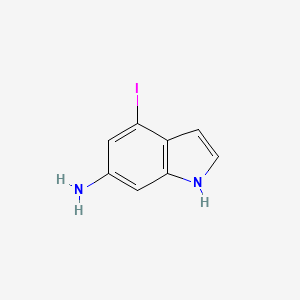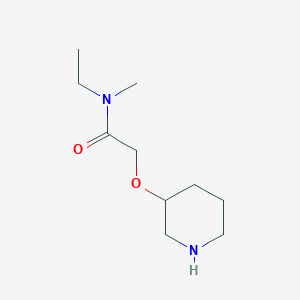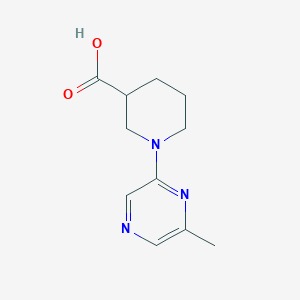
4-Isocyanato-4-(thiophen-2-yl)oxane
Vue d'ensemble
Description
4-Isocyanato-4-(thiophen-2-yl)oxane, also known as ITO, is an organic compound used in a wide variety of scientific research applications. It is a colorless, volatile liquid and is a derivative of the oxirane group. ITO has been studied extensively in the laboratory due to its unique properties and potential applications.
Applications De Recherche Scientifique
Catalytic Applications and Polymerization Reactions :
- A study on Ytterbium(II) complexes demonstrated their use in one-electron-transfer reactions and polymerization of ε-caprolactone (Zhou et al., 2007).
- Research on multicomponent reactions catalyzed by a Lewis Acid and Co(CO)4 showed the synthesis of 1,3-oxazinane-2,4-diones from epoxides, isocyanates, and CO (Church et al., 2007).
Reactivity and Polymer Degradation Studies :
- A study investigated the reactivity of isocyanates with urethanes under specific conditions, focusing on allophanate formation (Lapprand et al., 2005).
- Research on polydimethylsiloxane-urea-urethane copolymers with 1,4-benzenedimethanol as a chain extender discussed the polymerization method involving isocyanates (Ho et al., 1993).
Synthetic Chemistry and New Compound Formation :
- Studies on phosphorus ylides led to the synthesis of new heterocyclic compounds involving iso(thio)cyanate compounds (Hashem et al., 2018).
- Research on the synthesis of 1,3-oxazine derivatives using palladium-catalyzed cycloaddition of vinyloxetanes with heterocumulenes, including isocyanates, highlighted new synthetic methods (Larksarp & Alper, 1999).
Electrolyte Additive in Batteries :
- Aromatic isocyanates, including phenyl isocyanate, were used to improve the performance of Li-ion batteries by reducing initial irreversible capacities (Zhang, 2006).
Self-Healing Materials and Polymer Networks :
- Research on thiol-isocyanate chemistry described its application in developing self-healing materials, specifically in epoxy thermosets (Hillewaere et al., 2014).
Propriétés
IUPAC Name |
4-isocyanato-4-thiophen-2-yloxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c12-8-11-10(3-5-13-6-4-10)9-2-1-7-14-9/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJWJYYYKMFRFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640372 | |
| Record name | 4-Isocyanato-4-(thiophen-2-yl)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
926921-63-3 | |
| Record name | Tetrahydro-4-isocyanato-4-(2-thienyl)-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926921-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isocyanato-4-(thiophen-2-yl)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Pentafluorophenyl 4-[5-(trifluoromethyl)pyridin-2-yl]benzoate](/img/structure/B1614066.png)

![4-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-7-sulfonyl chloride](/img/structure/B1614068.png)